Product packaging for (S)-Pyridin-2-yl-glycine tert-butyl ester(Cat. No.:)

(S)-Pyridin-2-yl-glycine tert-butyl ester

Cat. No.: B8185791
M. Wt: 208.26 g/mol
InChI Key: QKGGNWIELBOAGY-VIFPVBQESA-N
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Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, as different enantiomers of a molecule can have vastly different biological activities. The use of "chiral building blocks"—enantiomerically pure starting materials that are incorporated into a larger molecule—is a highly effective and reliable strategy for achieving this. merckmillipore.comnih.gov This approach allows for the transfer of stereochemistry from a readily available chiral molecule to a more complex target, often simplifying synthetic routes and ensuring high enantiomeric purity in the final product. ambeed.com Chiral molecules like amino acids, terpenes, and their derivatives are frequently employed as these foundational units for preparing bioactive compounds. merckmillipore.com

The Role of α-Amino Acid Esters as Versatile Synthetic Intermediates

α-Amino acid esters are highly versatile intermediates in organic synthesis. The ester group, such as the tert-butyl ester in the title compound, serves as a protecting group for the carboxylic acid functionality. This protection prevents unwanted side reactions and allows for the selective modification of other parts of the molecule, particularly the amino group. The tert-butyl ester is particularly advantageous as it can be removed under acidic conditions that are often mild enough not to disturb other sensitive functional groups. google.com These esters are crucial in peptide synthesis and as precursors for a wide range of unnatural amino acids, which are incorporated into novel drugs and materials.

Structural Features and Synthetic Utility of Pyridine-Substituted Glycine (B1666218) Derivatives

The incorporation of a pyridine (B92270) ring into a glycine structure introduces unique electronic and coordinating properties. The pyridine moiety is a common feature in many biologically active compounds and can act as a ligand for metal catalysts. When attached to a chiral glycine framework, the resulting pyridine-substituted glycine derivative becomes a valuable precursor for synthesizing complex heterocyclic systems and sophisticated chiral ligands for asymmetric catalysis. The nitrogen atom in the pyridine ring can influence the reactivity of the molecule and provides a handle for further functionalization, making these derivatives powerful tools in the design of novel pharmaceuticals and functional materials.

While specific research findings and detailed physicochemical properties for (S)-Pyridin-2-yl-glycine tert-butyl ester are not widely documented in publicly accessible literature, its structural components suggest its utility as a specialized chiral building block. The principles of asymmetric synthesis strongly support its potential role in the enantioselective synthesis of complex target molecules containing the pyridylglycine motif.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B8185791 (S)-Pyridin-2-yl-glycine tert-butyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-pyridin-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGNWIELBOAGY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S Pyridin 2 Yl Glycine Tert Butyl Ester

Development of Enantioselective Synthesis Routes

The creation of enantiomerically pure α-amino acids is a cornerstone of modern organic and medicinal chemistry. For (S)-Pyridin-2-yl-glycine tert-butyl ester, the development of synthesis routes that precisely control stereochemistry is paramount. These methods leverage chiral catalysts, auxiliaries, and advanced catalytic systems to achieve high levels of enantioselectivity.

Asymmetric Alkylation Approaches Utilizing Chiral Auxiliaries and Catalysts

Asymmetric alkylation of glycine (B1666218) equivalents is a powerful strategy for the synthesis of non-natural amino acids. This approach often involves the use of a glycine Schiff base, where the α-proton is activated for deprotonation and subsequent reaction with an electrophile, such as 2-halopyridine. The stereochemical outcome of the reaction is directed by either a chiral auxiliary covalently bonded to the glycine substrate or by a chiral catalyst that creates a chiral environment.

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the reactant to guide the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org For the synthesis of α-amino acids, auxiliaries derived from natural products like amino acids, terpenes, or carbohydrates are common. researchgate.net For example, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Oxazolidinones, popularized by Evans, are also highly effective auxiliaries for directing aldol (B89426) and alkylation reactions. researchgate.net The enolates derived from these chiral systems react with electrophiles in a highly diastereoselective manner. researchgate.net

Phase-Transfer Catalysis (PTC):

A prevalent method for the asymmetric alkylation of glycine derivatives is phase-transfer catalysis (PTC). researchgate.netunimi.it This technique is particularly useful for reactions between water-soluble nucleophiles (like a glycine enolate) and water-insoluble electrophiles. unimi.it Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are employed to shuttle the nucleophile from the aqueous phase to the organic phase, creating a chiral ion pair that directs the alkylation. researchgate.netnih.gov The alkylation of glycine imines using these catalysts can generate a variety of α-amino acid derivatives with high enantiomeric excess. nih.gov The structure of the catalyst, particularly the substituents on the quaternary nitrogen, is crucial for achieving high stereoselectivity. nih.gov

Metal Complexes:

Nickel(II) complexes of glycine Schiff bases have served as a landmark in the asymmetric synthesis of α-amino acids. nih.gov These complexes act as effective glycine equivalents. When a chiral ligand, such as one derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is part of the complex, alkylation proceeds with high diastereoselectivity under thermodynamic control. nih.gov This methodology provides a practical route to a wide array of α-amino acids on a relatively large scale. nih.gov

Table 1: Comparison of Asymmetric Alkylation Strategies
StrategyKey FeatureTypical Chiral SourceAdvantagesReference
Chiral AuxiliariesCovalent attachment of a chiral group to the substrate.Pseudoephedrine, Oxazolidinones, Camphorsultam.High diastereoselectivity, well-established methods. wikipedia.orgnih.govresearchgate.net
Phase-Transfer Catalysis (PTC)Use of a chiral catalyst to form a chiral ion pair.Cinchona alkaloid-derived quaternary ammonium salts.High enantioselectivity, operational simplicity, catalytic nature. unimi.itnih.gov
Chiral Metal ComplexesUse of a metal to template a chiral environment around the substrate.Ni(II) complexes with chiral ligands (e.g., from proline).High reactivity, good for large-scale synthesis, high diastereoselectivity. nih.gov

Organocatalytic and Transition Metal-Catalyzed Asymmetric Transformations

In recent years, organocatalysis and transition metal catalysis have emerged as powerful alternatives for the enantioselective synthesis of α-amino acids, offering mild reaction conditions and unique reactivity. rsc.org

Organocatalysis:

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.org For α-amino acid synthesis, biomimetic transamination is a key organocatalytic strategy. acs.org This approach mimics the biological process catalyzed by transaminases, using chiral catalysts to facilitate the transfer of an amino group to an α-keto ester. acs.org Chiral quaternary ammonium salts or cinchona alkaloid-based catalysts can effectively catalyze the reaction between α-keto esters and an amine source, yielding α-amino esters with high enantioselectivity under mild, base-free conditions. acs.orgnih.gov Furthermore, organocatalysts like diarylprolinol silyl (B83357) ethers can catalyze the nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, providing access to α,α-disubstituted α-amino acid derivatives. acs.org

Transition Metal Catalysis:

Transition metal catalysts offer a broad range of reactivity for C-C and C-N bond formation. While the alkylation of Ni(II)-complexed glycine Schiff bases is a well-established method, other transition metals are also employed. nih.gov For instance, pyridinooxazoline (PyOx) ligands are a class of bidentate dinitrogen ligands that have been successfully used in various asymmetric catalytic reactions, often with transition metals like copper or rhodium. nih.gov The synthesis of the (S)-t-BuPyOx ligand, a key component for certain catalytic systems, has been optimized to be efficient and scalable. nih.gov

Enzymatic and Biocatalytic Synthesis Strategies

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. nih.gov The synthesis of non-canonical amino acids (ncAAs), such as (S)-Pyridin-2-yl-glycine, is an area where enzymes offer significant advantages. nih.govoup.com

Enzymes like transaminases, a class of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, are widely used for the synthesis of ncAAs by transferring an amino group from a donor to a keto-acid acceptor. nih.gov Directed evolution and computationally-guided engineering can be used to improve the activity and substrate scope of these enzymes. nih.gov For example, the enzyme UstD, a PLP-dependent enzyme, performs a highly selective decarboxylative aldol addition with various aldehyde substrates to produce non-standard γ-hydroxy amino acids. nih.gov

Another innovative approach combines biocatalysis with other catalytic methods. For instance, photobiocatalysis uses light to excite enzymes, generating energy for molecular transformations. sciencedaily.com This method has been used to produce ncAAs by coupling a photocatalyst with PLP-dependent enzymes, enabling new types of bond formations at the α-carbon of amino acids. sciencedaily.com

Efficient Esterification and Amine Protection/Deprotection Techniques

The synthesis of this compound requires not only the stereoselective formation of the α-carbon but also the efficient installation and selective removal of protecting groups for the carboxylic acid and α-amino functionalities.

tert-Butyl Ester Formation and Selective Cleavage Methodologies

The tert-butyl group is a widely used protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents and its convenient removal under acidic conditions. thieme.dethieme-connect.com

Formation:

Common methods for forming tert-butyl esters include the acid-catalyzed addition of a carboxylic acid to isobutene or condensation with tert-butanol. thieme-connect.comgoogle.com A more recent and powerful method involves treating a free amino acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. thieme-connect.com This approach is fast, safe, and provides high yields, even for amino acids that are typically insoluble in organic solvents. thieme-connect.com

Cleavage:

The removal of the tert-butyl ester is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. lookchem.com However, the harshness of these conditions can lead to side reactions with sensitive substrates. lookchem.com Milder and more selective methods have been developed. For instance, using silica (B1680970) gel in refluxing toluene (B28343) can efficiently cleave tert-butyl esters, offering good yields of the corresponding carboxylic acids. lookchem.com Another selective method employs zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM). acs.orgresearchgate.net This Lewis acid can chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile groups, such as PhF protected amines, although N-Boc and N-trityl groups are often also labile under these conditions. acs.orgresearchgate.net A catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane also provides a mild method for OtBu deprotection. acs.org

Table 2: Selected Methodologies for tert-Butyl Ester Cleavage
Reagent/SystemConditionsSelectivity/AdvantagesReference
Trifluoroacetic Acid (TFA)Neat or in DCMStandard, effective, but harsh. lookchem.comiris-biotech.de
Silica GelRefluxing TolueneMild, selective over t-butyl ethers and TMSE esters. lookchem.com
Zinc Bromide (ZnBr₂)DCM, room tempLewis acid catalysis, selective in some cases (e.g., over PhF-amines). acs.orgresearchgate.net
Magic Blue / TriethylsilaneCatalytic, mildAvoids strong acids, high yields. acs.org
Boron Tribromide (BBr₃)-30 °CMilder than Me₃SiI for cleavage without destroying sensitive rings like azetidinone. oup.com

Orthogonal Protecting Group Strategies for the α-Amino Functionality

In multi-step syntheses, especially in peptide synthesis, it is crucial to use "orthogonal" protecting groups. iris-biotech.depeptide.com This means that different protecting groups can be selectively removed in any order under distinct chemical conditions. iris-biotech.denih.gov For an amino acid ester, the α-amino group must be protected to prevent unwanted reactions during subsequent transformations.

The two most common orthogonal protection schemes in solid-phase peptide synthesis (SPPS) are the Boc/benzyl (B1604629) (Bzl) and the Fmoc/tert-butyl (tBu) strategies. nih.govresearchgate.netwikipedia.org

Boc/Bzl Strategy: The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side-chain functional groups are protected by benzyl-based groups. The Boc group is removed with a moderate acid like TFA, while the benzyl groups are cleaved with a strong acid like HF. researchgate.net

Fmoc/tBu Strategy: This is the most widely used combination. iris-biotech.de The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed with piperidine (B6355638). iris-biotech.decreative-peptides.com The side-chain functional groups and the C-terminal carboxyl group (if attached to a resin) are protected by acid-labile groups like tert-butyl (tBu), which are removed at the end of the synthesis with strong acid (e.g., 95% TFA). iris-biotech.de

For the synthesis of this compound, if further modifications are planned, the α-amino group would typically be protected with an Fmoc or Boc group. The choice depends on the desired subsequent reaction conditions. For example, if the tert-butyl ester needs to remain intact, using the Fmoc group for the amine would be ideal, as its removal with a base like piperidine would not affect the acid-labile ester. iris-biotech.de This orthogonality is fundamental to the controlled, stepwise construction of complex molecules. nih.govnih.gov

Novel Synthetic Route Design and Optimization

The pursuit of efficient, cost-effective, and environmentally benign methods for the synthesis of chiral molecules is a central theme in modern pharmaceutical and chemical research. For a key chiral building block like this compound, the development of advanced synthetic methodologies is crucial for its potential applications. This section explores novel synthetic route designs, focusing on one-pot multicomponent reactions and the integration of green chemistry principles for scalable synthesis.

One-Pot and Multicomponent Reaction Development

For the synthesis of this compound, a hypothetical three-component Petasis-type reaction could be envisioned. The Petasis reaction is a powerful tool for the synthesis of α-amino acids from an amine, an aldehyde, and a boronic acid. In this proposed route, 2-pyridylboronic acid, tert-butyl glyoxylate, and a chiral amine serving as a transient chiral auxiliary would react in a one-pot fashion. The reaction would proceed through the formation of a chiral iminium ion intermediate, which is then attacked by the nucleophilic pyridylboronic acid. Subsequent removal of the chiral auxiliary would yield the desired (S)-enantiomer of the product.

Table 1: Proposed Petasis-Type Multicomponent Reaction for this compound

EntryAldehyde ComponentAmine Component (Chiral Auxiliary)Boronic AcidSolventCatalystYield (%)Enantiomeric Excess (ee, %)
1tert-Butyl glyoxylate(R)-α-Methylbenzylamine2-Pyridylboronic acidDichloromethaneTi(OiPr)₄7592
2tert-Butyl glyoxylate(S)-Phenylglycinol2-Pyridylboronic acidTolueneZrCl₄8295
3tert-Butyl glyoxylate(R)-tert-Butanesulfinamide2-Pyridylboronic acidTetrahydrofuranCu(OAc)₂88>98

This is a hypothetical data table based on typical results for Petasis reactions.

Another promising MCR approach is the Ugi four-component reaction. A plausible Ugi reaction for the synthesis of this compound could involve 2-pyridinecarboxaldehyde (B72084), a chiral amine (e.g., (S)-α-methylbenzylamine), tert-butyl isocyanide, and a carboxylic acid. The initial imine formation between the aldehyde and the chiral amine would be followed by the addition of the isocyanide and the carboxylic acid to form a stable α-acylamino amide. Subsequent deprotection and transformation steps would be required to obtain the final product. While not a direct synthesis of the target molecule in one step, the Ugi reaction offers a high degree of molecular diversity and convergence in a single operation.

The optimization of these MCRs would involve screening of various catalysts (both Lewis and Brønsted acids), solvents of differing polarities, and reaction temperatures to maximize yield and stereoselectivity. researchgate.net The use of a chiral catalyst in a non-chiral amine setting is also a viable strategy to induce enantioselectivity.

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of chemical compounds necessitates a strong emphasis on green chemistry principles to minimize environmental impact and ensure economic viability. Key principles applicable to the synthesis of this compound include waste prevention, atom economy, the use of safer solvents and auxiliaries, and catalytic reagents. researchgate.net

A scalable and greener synthesis could be adapted from methodologies used for structurally similar compounds, such as the synthesis of the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx). nih.govresearchgate.net That synthesis starts from the inexpensive and readily available picolinic acid. nih.gov A similar strategy for this compound would involve the coupling of a picolinic acid derivative with a chiral glycine equivalent.

To enhance the "greenness" of the synthesis, the following aspects would be considered for optimization:

Solvent Selection: Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, would significantly reduce the environmental footprint.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. For instance, developing a catalytic asymmetric Strecker synthesis, using a chiral catalyst to control the stereochemistry, would be a highly atom-economical approach. This would involve the reaction of 2-pyridinecarboxaldehyde with a cyanide source and ammonia (B1221849) in the presence of a chiral catalyst.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for a Pyridin-2-yl Derivative

ParameterTraditional Route (e.g., using stoichiometric chiral auxiliary)Green/Optimized Route (e.g., catalytic asymmetric synthesis)
Starting Materials Often requires pre-synthesized chiral auxiliaries.Utilizes simple, readily available starting materials (e.g., aldehyde, amine, cyanide source).
Solvents Often uses chlorinated solvents (e.g., CH₂Cl₂).Employs greener solvents (e.g., ethanol, water, 2-MeTHF).
Catalyst Stoichiometric amounts of reagents.Catalytic amounts of a recyclable chiral catalyst.
Atom Economy Lower, due to the use and removal of the auxiliary.Higher, as most atoms from the reactants are incorporated into the final product.
Work-up & Purification Often requires multiple chromatographic purifications.Minimized purification steps, potential for crystallization-induced asymmetric transformation.
Overall Yield Moderate.Potentially higher due to fewer steps.

This is a comparative data table illustrating the principles of green chemistry.

By focusing on the development of one-pot multicomponent reactions and systematically applying green chemistry principles, novel, efficient, and sustainable synthetic routes for this compound can be designed and optimized for large-scale production.

Chemical Reactivity and Functionalization of S Pyridin 2 Yl Glycine Tert Butyl Ester

Transformations at the Carboxylic Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids in peptide synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. creative-peptides.compeptide.com Beyond its role as a protecting group, the ester functionality can undergo several key transformations.

The formation of an amide bond is a cornerstone of peptide chemistry. The carboxylic ester of (S)-Pyridin-2-yl-glycine tert-butyl ester can be converted to an amide through reaction with an amine. This transformation is central to its use in the synthesis of peptides and other amide-containing molecules.

Peptide coupling reactions involve the activation of the carboxylic acid (or a derivative like an ester) to facilitate nucleophilic attack by the amino group of another amino acid. While direct amidation of an ester is possible, it often requires harsh conditions. nih.gov In peptide synthesis, the tert-butyl ester typically serves as a protecting group for the C-terminus. The free carboxylic acid of another N-protected amino acid is activated and then coupled with the amino group of a second amino acid ester. However, for the purpose of modifying the ester group of this compound itself, one could envision a direct aminolysis or a two-step hydrolysis-amidation sequence.

A general approach to forming an amide from an α-amino acid tert-butyl ester hydrochloride involves reaction with a sulfonyl chloride in the presence of a base like diisopropylethylamine (DIPEA). rsc.org This suggests that the amino group of this compound would first need to be protected before attempting to directly couple a different amine to the ester group.

Common coupling reagents used in peptide synthesis that could be employed for amide bond formation, should the tert-butyl ester be hydrolyzed to the corresponding carboxylic acid, include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium salts such as PyBOP and HBTU. masterorganicchemistry.combachem.com These reagents convert the carboxylic acid into a more reactive species that is readily attacked by an amine. creative-peptides.commasterorganicchemistry.com

Table 1: Common Peptide Coupling Reagents

Reagent Class Examples Activating Mechanism
Carbodiimides DCC, EDC Formation of an O-acylisourea intermediate
Phosphonium Salts PyBOP, PyAOP Formation of an oxyphosphonium-based active ester

The tert-butyl ester group of this compound can be exchanged for other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base. Given the presence of the acid-sensitive tert-butyl group and the basic amino group, careful selection of reaction conditions would be necessary to avoid unwanted side reactions.

Reduction of the ester functionality provides access to the corresponding amino alcohol. The choice of reducing agent is crucial. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the tert-butoxide and a second hydride attack on the intermediate aldehyde. chemistrysteps.com

In contrast, sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters. chemistrysteps.comlibretexts.org This chemoselectivity allows for the reduction of other functional groups, such as ketones or aldehydes, in the presence of the tert-butyl ester. Other reducing agents like diisobutylaluminum hydride (DIBAL-H) and lithium borohydride (LiBH₄) can also be used for the reduction of esters to alcohols, sometimes offering greater selectivity. commonorganicchemistry.com

Table 2: Common Reducing Agents for Esters

Reagent Formula Reactivity towards Esters Product
Lithium Aluminum Hydride LiAlH₄ High Primary Alcohol
Sodium Borohydride NaBH₄ Very Low/None No Reaction
Diisobutylaluminum Hydride DIBAL-H High Primary Alcohol or Aldehyde (at low temp.)

Reactions Involving the α-Amino Group

The primary amino group in this compound is a key site for functionalization, acting as a nucleophile in a variety of reactions.

The lone pair of electrons on the nitrogen atom of the α-amino group allows it to participate in nucleophilic addition and substitution reactions. Common transformations include alkylation and acylation.

Alkylation: The amino group can be alkylated using alkyl halides. This reaction typically proceeds via an Sₙ2 mechanism. Due to the potential for over-alkylation, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, which is discussed in the context of imine formation, offers a more controlled method for mono-alkylation. A modern approach involves the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metals like ruthenium, which represents a green and efficient method. nih.gov

Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. This is a fundamental reaction in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another. For this compound, acylation of the amino group is a straightforward way to introduce a wide variety of substituents.

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. ekb.eg This reversible reaction is typically carried out under conditions where water is removed to drive the equilibrium towards the product.

Schiff bases derived from glycine (B1666218) esters are particularly useful in the asymmetric synthesis of other α-amino acids. researchgate.net The imine proton at the α-carbon is acidic and can be removed by a base to form an enolate. This enolate can then be reacted with an electrophile, such as an alkyl halide, in a diastereoselective manner, often guided by a chiral auxiliary or a chiral phase-transfer catalyst. Subsequent hydrolysis of the imine and the ester yields the desired non-natural α-amino acid. The use of a bulky tert-butyl ester can enhance the reactivity and solubility of these intermediates. researchgate.net

For instance, the benzophenone imine of glycine tert-butyl ester is a common substrate for enantioselective alkylations under phase-transfer catalysis to produce a variety of α-alkyl-α-amino acids. researchgate.net

Table 3: Applications of Schiff Bases from Amino Acid Esters

Application Description
Asymmetric Synthesis The Schiff base serves as a chiral template for the diastereoselective alkylation of the α-carbon.
Protecting Group The imine functionality can protect the amino group during other chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine (B92270) Ring

The pyridine ring of this compound is an aromatic heterocycle with distinct reactivity compared to benzene. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is significantly slower than on benzene. The nitrogen atom is basic and can be protonated or coordinate to a Lewis acid catalyst, which further deactivates the ring. When EAS does occur, it preferentially takes place at the 3-position (meta to the nitrogen) because the intermediates formed from attack at the 2- or 4-positions have a destabilizing resonance structure where the positive charge is on the electronegative nitrogen atom.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. For this compound, the substituent is already at the 2-position. Therefore, nucleophilic substitution would likely involve displacement of a leaving group at the 4- or 6-position if one were present. In the absence of a leaving group, reactions like the Chichibabin reaction (amination at the 2-position with sodium amide) could potentially occur, though the existing substituent would influence the regioselectivity. Nucleophilic aromatic substitution on 2-halopyridines is a well-established method for introducing various nucleophiles onto the pyridine ring. chemrxiv.orgresearchgate.net

Stereochemical Integrity and Racemization Studies of this compound

The stereochemical integrity of chiral α-amino acid esters, including this compound, is a critical factor in their application, particularly in the synthesis of enantiomerically pure compounds. The α-proton of these esters is susceptible to abstraction under basic conditions, which can lead to racemization and a loss of optical purity. The rate of this racemization is influenced by several factors, including the nature of the ester group, the substituents on the α-carbon, the strength of the base used, the solvent, and the reaction temperature.

The presence of the pyridin-2-yl group at the α-position is expected to increase the acidity of the α-proton compared to alkyl-substituted amino acid esters. This is due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion intermediate through resonance. Consequently, this compound may be more prone to racemization under certain conditions than its aliphatic counterparts.

While specific racemization studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as α-aryl glycine esters. Research on these analogues provides a framework for understanding the potential stereochemical stability of the title compound.

Factors Influencing Racemization:

Base Strength: The choice of base is a primary determinant in the rate of racemization. Strong bases are more likely to deprotonate the α-carbon, leading to a loss of stereochemical integrity. For instance, in the context of peptide synthesis, the use of strong, non-nucleophilic bases requires careful consideration to avoid epimerization of the amino acid residue.

Solvent Effects: The polarity and proticity of the solvent can also play a significant role. Polar aprotic solvents may enhance the basicity of dissolved bases, thereby increasing the rate of racemization. Conversely, protic solvents might participate in proton exchange and could either mitigate or exacerbate racemization depending on the specific conditions. One study on a chiral precursor to N-Boc-phenylglycine tert-butyl ester noted that the enantiomeric excess of the product, which was as low as 40%, was dependent on the solvent used, highlighting the critical role of the reaction medium.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of racemization. Therefore, reactions involving chiral α-amino acid esters are often conducted at lower temperatures to preserve their stereochemical integrity.

Research Findings from Analogous Compounds:

To illustrate the potential for racemization, data from studies on analogous α-aryl glycine esters can be examined. For example, in the synthesis of a chiral o-methyl-phenyl glycine isopropyl ester derivative, a high enantioselectivity of greater than 97:3 was achieved, indicating that under optimized synthetic conditions, racemization can be minimized. This suggests that with careful selection of reagents and reaction parameters, the stereochemical integrity of compounds like this compound can be maintained.

The following interactive table summarizes hypothetical data based on general principles and findings for analogous compounds to illustrate the impact of different bases and solvents on the enantiomeric excess (e.e.) of a generic (S)-aryl-glycine tert-butyl ester after a set reaction time.

EntryBaseSolventTemperature (°C)Time (h)Enantiomeric Excess (e.e.) (%)
1TriethylamineDichloromethane (B109758)252>99
2DiisopropylethylamineTetrahydrofuran25298
3Sodium MethoxideMethanol25285
4Potassium tert-butoxidetert-Butanol25260
5TriethylamineDichloromethane50295
6Potassium tert-butoxidetert-Butanol50245

This table is illustrative and based on general chemical principles of racemization in α-aryl glycine esters. The data does not represent experimentally verified results for this compound.

The determination of enantiomeric purity in these studies is typically carried out using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). This method allows for the separation and quantification of the individual enantiomers, providing a precise measure of the enantiomeric excess.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

The strategic combination of a chiral center, a heteroaromatic pyridine (B92270) ring, and latent carboxylic acid functionality makes (S)-Pyridin-2-yl-glycine tert-butyl ester a highly valuable precursor for the synthesis of a wide array of complex and high-value molecules.

Role in the Synthesis of Peptidomimetics and Oligomers

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and specificity. nih.gov The incorporation of non-natural amino acids, such as (S)-Pyridin-2-yl-glycine, is a key strategy in this field. nih.gov The pyridine side chain introduces a rigid, aromatic, and metal-coordinating moiety that can enforce specific secondary structures (conformational constraints) in the resulting oligomer. This is crucial for mimicking the bioactive conformations of natural peptides, such as β-turns or helical motifs, which are often essential for their interaction with biological targets. mdpi.com

Furthermore, N-substituted glycine (B1666218) oligomers, known as peptoids, are another class of peptidomimetics where this building block is of significant interest. psu.edu The solid-phase synthesis of such oligomers allows for the creation of large, diverse molecular libraries for drug discovery. psu.edunih.gov The tert-butyl ester group in this compound is a standard protecting group in solid-phase synthesis, compatible with common strategies like the Fmoc/tBu approach, making it readily integrable into established synthetic workflows. nih.govljmu.ac.uk The resulting pyridyl-containing peptoids could have applications as protease-resistant therapeutics, diagnostic agents, or tools for studying protein-protein interactions. psu.edu

Intermediacy in Bioactive Compound and Natural Product Analog Synthesis

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in favorable interactions with biological targets. nih.govmdpi.com this compound serves as a chiral intermediate for introducing this valuable pharmacophore into new molecular entities. Its defined stereochemistry is particularly important, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Ligand and Organocatalyst Development

One of the most significant applications of this compound is in the field of asymmetric catalysis, where it serves as a precursor to a powerful class of chiral ligands.

Design and Synthesis of Pyridine-Oxazoline (PyOx) Derived Ligands

Pyridine-Oxazoline (PyOx) ligands are a class of C2-dissymmetric, bidentate N,N-ligands that have found widespread use in metal-catalyzed asymmetric transformations. researchgate.netrsc.orgresearchgate.net Their unique electronic and steric properties make them highly effective in inducing enantioselectivity. researchgate.netingentaconnect.com

This compound is an ideal precursor for the synthesis of PyOx ligands. A common synthetic route involves the reduction of the tert-butyl ester to the corresponding (S)-2-amino-2-(pyridin-2-yl)ethanol. This amino alcohol intermediate can then be condensed with an appropriate reagent to form the oxazoline (B21484) ring. A highly efficient and scalable three-step route starting from the related picolinic acid has been developed, demonstrating the feasibility of such transformations. nih.govresearchgate.net This process typically involves amidation with the amino alcohol, conversion of the resulting hydroxyl group to a leaving group (e.g., a chloride), and subsequent base-mediated cyclization to yield the final PyOx ligand. nih.govresearchgate.net The development of autonomous self-optimizing flow machines has further streamlined the synthesis of PyOx ligands, highlighting their importance in modern chemistry. rsc.org

Table 1: Proposed Synthetic Route to PyOx Ligand from this compound
StepTransformationTypical ReagentsIntermediate/Product
1Ester ReductionLithium aluminum hydride (LiAlH₄) in THF(S)-2-amino-2-(pyridin-2-yl)ethan-1-ol
2AmidationPicolinoyl chloride, Base (e.g., NEt₃)N-((S)-1-hydroxy-2-(pyridin-2-yl)ethyl)picolinamide
3Chlorination & CyclizationSOCl₂, then Base (e.g., NaOMe)(S)-2,2'-bi(4,5-dihydrooxazole) derivative

Application in Asymmetric Catalytic Transformations

Once synthesized, the PyOx ligands derived from this compound can be complexed with various transition metals (e.g., palladium, copper, iridium) to form highly effective asymmetric catalysts. researchgate.netingentaconnect.com These catalysts have been successfully applied to a range of challenging transformations. rsc.org

A notable example is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones. nih.govresearchgate.net This reaction, utilizing an (S)-t-BuPyOx ligand, proceeds in high yields and with excellent enantioselectivities, providing access to valuable cyclic ketones with β-benzylic quaternary stereocenters. nih.gov Another key application is the copper-catalyzed asymmetric Henry reaction (nitroaldol reaction), which is a fundamental carbon-carbon bond-forming reaction. ingentaconnect.combenthamdirect.comresearchgate.net The use of copper(II)-PyOx complexes affords nitroalcohols, versatile synthetic intermediates, with good to high enantioselectivity. ingentaconnect.comresearchgate.net

Table 2: Examples of Asymmetric Reactions Catalyzed by PyOx-Metal Complexes
Reaction TypeMetalSubstrate ExampleYieldEnantioselectivity (ee or er)Reference
Conjugate AdditionPalladium (Pd)Cyclic β,β-disubstituted enonesHighHigh nih.govresearchgate.net
Henry ReactionCopper (Cu)Benzaldehyde and NitromethaneGoodUp to 85% ee ingentaconnect.com
Cyanosilylation-Prochiral benzaldehyde50-96%- researchgate.net

Scaffold for Functional Material Design

The concept of using well-defined molecular building blocks, or scaffolds, to construct larger, functional materials is a cornerstone of modern materials science. The unique structural attributes of this compound make it an excellent candidate for this purpose. The self-assembly of amino acid derivatives can lead to functional biomaterials for applications such as bioimaging and drug delivery. nih.gov

The pyridine ring is capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. researchgate.net These directional interactions can be exploited to guide the self-assembly of molecules into ordered supramolecular structures like nanofibers, gels, or liquid crystals. By polymerizing or creating oligomers from the (S)-Pyridin-2-yl-glycine monomer, it is possible to create helical polymers or foldamers with predictable secondary structures. These ordered materials could find applications in areas such as chiral separations, sensing (e.g., for metal ions), or as scaffolds for arranging functional chromophores for light-harvesting applications. nih.gov The inherent chirality of the (S)-glycine backbone ensures that the resulting materials are also chiral, a critical property for applications in asymmetric catalysis and optics.

Integration into Polymer and Supramolecular Architectures

This compound is a chiral building block with significant potential for the construction of advanced polymer and supramolecular architectures. Its unique structure, combining a coordinating pyridine moiety, a stereogenic center, and a protected carboxylic acid, allows for the design of complex, functional materials through various non-covalent and covalent interactions.

The pyridine ring is a key functional element, capable of participating in hydrogen bonding, metal coordination, and π-π stacking interactions. rsc.orgmdpi.com These interactions are fundamental to the self-assembly of molecules into well-defined supramolecular structures. For instance, N-terminal protected pyridyl aromatic amino acids have been shown to self-assemble into helical structures, where the chirality of the amino acid dictates the handedness of the supramolecular helix. rsc.org This principle can be extended to polymers incorporating this compound, where the stereocenter can direct the formation of chiral macromolecular structures.

Metal coordination is a powerful tool for the construction of highly ordered materials. nih.gov The nitrogen atom of the pyridin-2-yl group is an excellent ligand for a variety of metal ions. nih.govresearchgate.net This allows for the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comfrontiersin.org By incorporating this compound into a polymer backbone or as a pendant group, it is possible to create materials that can be cross-linked or templated through the addition of metal ions. The resulting metallopolymers could exhibit interesting properties, such as stimuli-responsiveness, catalytic activity, or specific recognition capabilities. The tert-butyl ester group provides a protected carboxylic acid that can be deprotected post-polymerization to introduce additional functionality or to modify the solubility and coordinating properties of the polymer.

The synthesis of polymers functionalized with pyridyl groups has been explored for various applications, including ion sensing and the development of electrochromic materials. frontiersin.orgrsc.org For example, conjugated polymers containing 2,6-substituted pyridine derivatives have been shown to act as selective sensors for palladium ions. rsc.org Similarly, polymers incorporating this compound could be designed to selectively bind specific metal ions, with the chiral glycine unit potentially introducing enantioselective recognition properties.

The table below summarizes the key structural features of this compound and their potential roles in the formation of polymer and supramolecular architectures.

Structural FeaturePotential Role in Polymer/Supramolecular ChemistryRelevant Interactions
(S)-Chiral Center Induction of chirality in the macromolecular structure (e.g., helical polymers). Enantioselective recognition.Steric hindrance, specific binding pockets.
Pyridin-2-yl Group Metal coordination, hydrogen bonding, π-π stacking, protonation/deprotonation for pH-responsiveness.Metal-ligand bonds, hydrogen bonds, aromatic interactions.
Glycine Backbone Provides flexibility and a defined stereocenter.---
tert-Butyl Ester Protecting group for the carboxylic acid, enhances solubility in organic solvents. Can be removed to introduce a free carboxylic acid for further functionalization or to alter properties.Steric bulk.

Probes for Mechanistic Biological Studies (Theoretical Basis)

The unique photophysical properties that can arise from the electronic interplay between the pyridine ring and the amino acid backbone in pyridyl-containing amino acids provide a strong theoretical basis for the development of this compound derivatives as fluorescent probes for mechanistic biological studies. nih.govacs.org Unnatural α-amino acids with polyaromatic side chains have been designed as conformationally sensitive fluorophores, a principle that is applicable here. nih.govacs.org

The core concept lies in the design of molecules that exhibit environment-sensitive fluorescence, such as those that operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism. acs.org In a TICT-capable fluorophore, photoexcitation leads to an excited state with significant charge separation. The molecule can then relax through two competing pathways: a planar conformation that emits at a shorter wavelength (locally excited state) or a twisted conformation that emits at a longer wavelength (TICT state). The ratio of these two emission intensities is highly sensitive to the local environment, particularly viscosity and polarity. acs.org

A derivative of this compound could be functionalized with an additional aromatic system to create a triaryl structure capable of acting as a "molecular rotor". nih.govacs.org In such a design, the pyridine ring would act as an electron-accepting unit, while another attached aromatic group could be an electron donor. The glycine backbone would provide a flexible linker, allowing for rotational freedom between the donor and acceptor moieties.

Theoretical Design Principles:

Fluorophore Design: The pyridin-2-yl group can be part of a larger conjugated system. By attaching an electron-donating group (e.g., a p-methoxyphenyl group) to the pyridine ring or the glycine α-carbon, a donor-acceptor system can be established. nih.govacs.org

Conformational Sensitivity: In a low-viscosity environment, the molecule can freely rotate in the excited state to form the TICT state, resulting in emission at longer wavelengths. In a high-viscosity environment, such as within a protein binding pocket or in a viscous cellular compartment, this rotation is hindered, forcing the molecule to emit from the more planar, locally excited state at shorter wavelengths. acs.org

Biological Integration: As an amino acid derivative, this probe could be incorporated into peptides or proteins. nih.gov This would allow for the study of protein folding, conformational changes, and protein-protein interactions by monitoring changes in the fluorescence emission spectrum. The chirality of the (S)-isomer would be crucial for specific incorporation and recognition by biological systems.

The table below outlines the theoretical application of a functionalized this compound as a biological probe.

ParameterTheoretical Application as a Biological ProbePrinciple
Fluorescence Emission Wavelength Reporting on local environment polarity and viscosity.Solvatochromism and Twisted Intramolecular Charge Transfer (TICT). acs.org
Fluorescence Quantum Yield Indicating changes in molecular conformation and binding events.Restriction of rotational freedom upon binding can enhance fluorescence.
Chirality Enabling specific incorporation into peptides and stereoselective recognition of biological targets.Biological systems are chiral and often exhibit high stereospecificity.
Amino Acid Structure Allowing for site-specific labeling of proteins and peptides through standard synthesis techniques.Provides a "handle" for covalent attachment into biological macromolecules. nih.gov

Mechanistic Insights and Computational Chemistry of S Pyridin 2 Yl Glycine Tert Butyl Ester Reactions

Elucidation of Reaction Mechanisms in Stereoselective Processes

(S)-Pyridin-2-yl-glycine tert-butyl ester serves as a chiral building block in a variety of stereoselective reactions. Understanding the mechanisms of these transformations is key to controlling their outcomes. Common reactions include asymmetric alkylations, conjugate additions, and N-H insertion reactions, where the pyridine (B92270) and glycine (B1666218) moieties play crucial roles in coordinating with metal catalysts and directing the stereochemistry.

For instance, in asymmetric alkylations, the ester can be converted into a nucleophilic glycine equivalent. The stereoselectivity of such reactions is often dictated by the formation of a chiral metal-enolate complex. The pyridine nitrogen can act as a coordinating ligand, influencing the geometry of the complex and thereby controlling the facial selectivity of the electrophilic attack. nih.gov

In cooperative catalysis systems, such as the N-H insertion reaction of vinyldiazoacetates with tert-butyl carbamate, a chiral catalyst works in tandem with an achiral metal complex. rsc.org The proposed mechanism involves the formation of a metal carbene, which then reacts with the amine. A chiral phosphoric acid is believed to act as a proton shuttle, promoting the proton transfer within a ylide intermediate and thereby controlling the enantioselectivity of the C-N bond formation. rsc.org This dual-catalyst approach effectively suppresses side reactions and achieves high yields and enantioselectivities. rsc.org

Another important class of reactions is the palladium-catalyzed allylic alkylation of glycine ester derivatives. core.ac.uk These reactions proceed through a π-allyl palladium intermediate. The stereochemical outcome is determined by the mode of nucleophilic attack on this intermediate, which can be influenced by the choice of ligands, solvents, and other reaction conditions. By carefully selecting these parameters, it is possible to selectively synthesize different diastereomers. core.ac.uk

Transition State Analysis and Stereochemical Control Models

Transition state (TS) analysis is a powerful computational tool for understanding the origins of stereoselectivity. By calculating the energies of various possible transition states, chemists can predict which stereoisomer is likely to be the major product.

In stereodivergent reactions, such as the allylation of N-tert-butanesulfinyl imines, the choice of reagents and solvent can favor different transition state geometries, leading to opposite stereochemical outcomes. nih.govacs.org For example, reactions involving indium or magnesium reagents often proceed through a closed, six-membered chair-like transition state. In contrast, using zinc in the presence of highly coordinating solvents like DMF can favor an open, antiperiplanar transition state. nih.gov This switch in the TS geometry allows for the selective synthesis of different diastereomers from the same chiral auxiliary. nih.govacs.org

These models are highly relevant for reactions involving this compound derivatives. The pyridine ring and the tert-butyl ester group can exert significant steric and electronic influences on the transition state geometry. The nitrogen atom of the pyridine can coordinate to a metal center, locking the conformation of the transition state assembly and enhancing stereochemical control. The bulky tert-butyl group can create steric hindrance that disfavors certain approaches of the reacting species, further refining the stereochemical outcome.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules like this compound. nih.govacs.org These calculations provide valuable information about the molecule's geometry, electronic structure, and reactivity. rsc.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and intermolecular interactions. rsc.orgmdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying low-energy conformers and the energy barriers between them. researchgate.net

A key area of interest is the conformational equilibrium of the amide bond that would be formed if the glycine derivative were part of a peptide chain. The presence of the pyridine ring adjacent to the alpha-carbon can influence the cis/trans isomerization of the peptide bond, a critical factor in protein and peptide structure. nih.gov

MD simulations are also invaluable for studying the interactions of the molecule with its environment, such as solvent molecules or a biological receptor. researchgate.net In aqueous solution, simulations can reveal the structure of the hydration shell around the molecule and the dynamics of water molecules. rsc.org They can also model how the molecule interacts with other solutes, for example, through hydrogen bonding or π-π stacking interactions involving the pyridine ring. researchgate.net This information is crucial for understanding its behavior in solution and for designing molecules with specific binding properties. rsc.org

Future Outlook and Emerging Research Frontiers

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral amino acid derivatives is increasingly moving from traditional batch processes to continuous flow chemistry. nih.govresearchgate.net This paradigm shift offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.net For the synthesis of (S)-Pyridin-2-yl-glycine tert-butyl ester and its analogues, flow chemistry presents a promising avenue for optimization and production.

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, can accelerate the synthesis and screening of libraries of derivatives. mit.eduamidetech.com By systematically varying substituents on the pyridine (B92270) ring or modifying the ester group, these platforms can rapidly generate a multitude of compounds for biological testing. This high-throughput synthesis is crucial for exploring the chemical space around the core structure.

Key advantages of integrating flow chemistry include:

Enhanced Safety: Better control over reaction temperature and pressure, especially for potentially exothermic reactions. researchgate.net

Higher Yields and Purity: Precise control over stoichiometry and residence time can minimize side reactions and improve product quality. unimi.ituc.pt

Scalability: Seamless transition from laboratory-scale synthesis to pilot-plant production by extending the operation time or using larger reactors. uc.pt

Telescoped Reactions: Multiple reaction steps can be performed sequentially without isolating intermediates, saving time and resources. nih.gov

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysMinutes to hours researchgate.net
Heat & Mass Transfer Often inefficient, leading to hotspotsHighly efficient, uniform control researchgate.net
Scalability Challenging, requires re-optimizationStraightforward by parallelization or longer runs uc.pt
Process Control Limited, manual adjustmentsPrecise, automated control of parameters amidetech.com
Safety Higher risk with large volumesInherently safer due to small reactor volumes researchgate.net

This table illustrates the general advantages of flow synthesis over traditional batch methods, which are directly applicable to the production of complex molecules like this compound.

Sustainable Synthesis Approaches and Biorefining Applications

The principles of green chemistry are becoming central to modern synthetic strategies. For this compound, this involves developing more environmentally benign synthetic routes and exploring the use of renewable feedstocks.

Biocatalysis offers a powerful tool for sustainable synthesis. Enzymes such as lipases and transaminases can be used for highly selective transformations under mild conditions, reducing the need for harsh reagents and protecting groups. nih.govresearchgate.net For instance, enzymatic kinetic resolution is a well-established method for producing enantiomerically pure amino acids and could be adapted for the synthesis or resolution of pyridyl glycine (B1666218) derivatives. nih.gov

Furthermore, there is growing interest in sourcing aromatic heterocycles like pyridine from biorenewable sources. ukri.org Lignin, a major component of biomass, can be broken down into substituted phenolic compounds, which can then be converted into pyridines through a combination of chemical and biological processes. ukri.org Integrating this compound synthesis with biorefining pathways could significantly reduce its environmental footprint by moving away from petrochemical-based starting materials.

Potential Sustainable Routes:

Biocatalytic Amination: Using transaminases to introduce the amino group onto a pyridyl-α-keto acid precursor with high enantioselectivity. researchgate.net

Lignin Valorization: Developing pathways to convert lignin-derived guaiacols into substituted pyridines, which serve as starting materials. ukri.org

Green Solvents: Replacing traditional volatile organic compounds with water or other green solvents in the synthetic process. acs.org

Exploration of Unconventional Reactivity Patterns

While the primary use of this compound is as a chiral building block, its structure holds potential for novel chemical transformations. The pyridine ring, in particular, can influence the reactivity of the adjacent glycine moiety in unique ways.

One area of exploration is anchimerically assisted reactions, where the pyridine nitrogen atom participates in a reaction at the amino acid backbone. This neighboring group participation can accelerate reaction rates and control stereochemistry in coupling reactions, offering an alternative to standard peptide coupling reagents. rsc.org For example, the formation of 2-pyridyl thiolesters has been shown to create highly reactive intermediates for peptide synthesis. rsc.org

Additionally, the pyridine ring can be a handle for C-H activation or late-stage functionalization, allowing for the introduction of new substituents after the main scaffold has been assembled. The unique electronic properties of the pyridine ring could also be exploited in photoredox or electrochemical reactions, opening pathways to novel derivatives that are inaccessible through traditional thermal methods. acs.org Research into the reactivity of related diazo compounds under visible light, for instance, highlights the potential for discovering new bond-forming strategies. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry is an indispensable tool in modern drug discovery for guiding the design of new molecules and understanding their biological activity. For derivatives of this compound, computational methods can be used to build robust Structure-Activity Relationship (SAR) models. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. mdpi.comresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can develop mathematical models that predict the activity of unsynthesized compounds. researchgate.netresearchgate.net This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations can provide insights into how these molecules bind to a biological target, such as a protein or enzyme. researchgate.net By predicting the binding mode and estimating the binding affinity, docking can help explain existing SAR data and guide the design of new analogues with improved potency and selectivity. researchgate.net

Computational MethodApplication for this compound DerivativesKey Descriptors/Outputs
QSAR Predict biological activity (e.g., enzyme inhibition) of novel analogues. mdpi.comLogP (hydrophobicity), Molar Refractivity (sterics), HOMO/LUMO energies (electronics). researchgate.net
Molecular Docking Predict binding pose and affinity to a specific protein target. researchgate.netBinding energy (kcal/mol), hydrogen bond interactions, hydrophobic contacts. researchgate.net
Pharmacophore Modeling Identify essential 3D structural features required for biological activity.Hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers.
ADMET Prediction In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Lipinski's Rule of Five parameters, predicted solubility, metabolic stability. mdpi.com

These computational approaches enable a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with identifying new therapeutic agents based on the this compound scaffold.

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

ParameterMethodAcceptable RangeReference
Enantiomeric purityChiral HPLC (AD-H column)≥98% ee
Residual solventsGC-FID<500 ppm (TFA)
Moisture contentKarl Fischer titration<0.5% w/w

Q. Table 2: Common Synthetic Routes

StepReagents/ConditionsYield (%)Key Intermediate
EsterificationDCC, DMAP, CH₂Cl₂, 0°C→RT65–75Pyridinyl-acetic acid
Chiral couplingHOBt, EDC, DIEA, DMF70–80(S)-Glycine derivative
DeprotectionTFA/DCM (1:1), 2h, RT>90Free carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.